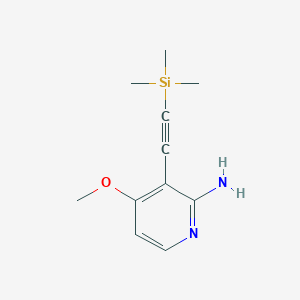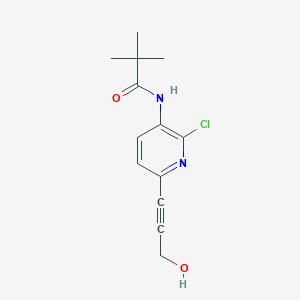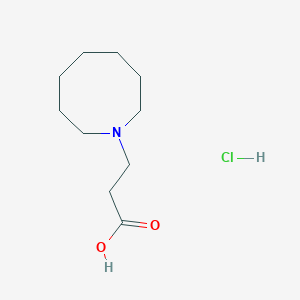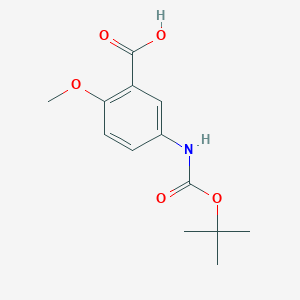![molecular formula C12H15N3S B1440546 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline CAS No. 1251200-06-2](/img/structure/B1440546.png)
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline
Descripción general
Descripción
“3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C12H15N3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” consists of a thiazole ring attached to an aniline group through a methylene bridge . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. They act by disrupting bacterial cell wall synthesis or interfering with protein synthesis. For instance, sulfathiazole, a thiazole-based compound, is a well-known antimicrobial drug. The structural features of thiazole allow for modifications that can enhance its activity against a broad spectrum of bacteria .
Anticancer Activity
Thiazoles also exhibit potent anticancer properties. Compounds like tiazofurin have shown promise in treating various types of cancers. The mechanism often involves the inhibition of key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .
Antiviral Activity
The antiviral activity of thiazoles is another significant area of research. Ritonavir, an antiretroviral drug, contains a thiazole ring and is used in the treatment of HIV/AIDS. Thiazole derivatives can inhibit viral enzymes like protease and reverse transcriptase, which are essential for viral replication .
Neuroprotective Agents
Thiazole compounds have neuroprotective effects and can be beneficial in treating neurodegenerative diseases. They may exert their effects by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .
Anti-Inflammatory and Analgesic Activity
Thiazole derivatives are known to possess anti-inflammatory and analgesic activities. They can reduce inflammation and pain by inhibiting the synthesis of inflammatory mediators or by acting on central nervous system receptors .
Antidiabetic Activity
Some thiazole derivatives have been found to exhibit antidiabetic activity. They can influence insulin secretion or insulin sensitivity, thereby helping in the management of diabetes .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets are often involved in critical biological processes, such as inflammation, microbial infection, and cancer .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to have a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may have a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(7-12-8-16-9-14-12)6-10-3-2-4-11(13)5-10/h2-5,8-9H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHXFTVSBKUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)





![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)

